Home > Products > Screening Compounds P94622 > Ponatinib mono-hcl
Ponatinib mono-hcl -

Ponatinib mono-hcl

Catalog Number: EVT-7026627
CAS Number:
Molecular Formula: C29H28ClF3N6O
Molecular Weight: 569.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ponatinib mono-hydrochloride is an active pharmaceutical ingredient primarily used in the treatment of certain types of leukemia, particularly chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. It is classified as a tyrosine kinase inhibitor, specifically targeting the BCR-ABL fusion protein, which is responsible for the proliferation of cancerous cells in these conditions. The compound was developed by ARIAD Pharmaceuticals and has been marketed under the brand name Iclusig.

Source and Classification

Ponatinib is derived from a series of synthetic modifications to existing tyrosine kinase inhibitors, aiming to improve efficacy against resistant mutations of the BCR-ABL protein. It belongs to the class of compounds known as small molecule inhibitors, which selectively inhibit specific enzymes involved in cancer cell signaling pathways. Ponatinib's unique ability to inhibit multiple tyrosine kinases makes it a critical option for patients who have developed resistance to other treatments.

Synthesis Analysis

Methods and Technical Details

The synthesis of ponatinib hydrochloride involves several key steps:

  1. Formation of Amide Bond: The initial step involves coupling an acyl chloride with an aniline derivative to form an amide bond. This reaction typically requires a palladium catalyst and a base, facilitating the formation of the desired intermediate compound.
  2. Conversion to Hydrochloride Salt: The free base form of ponatinib is then converted into its mono-hydrochloride salt. This can be achieved by treating the free base with hydrochloric acid in various solvent systems, including ethanol or aqueous solutions .
  3. Crystallization: The hydrochloride salt is crystallized from the reaction mixture, with careful control over temperature and solvent conditions to ensure high purity and yield. The resulting crystalline form exhibits distinct physical properties that can be characterized using techniques such as X-ray powder diffraction and thermogravimetric analysis .
Molecular Structure Analysis

Structure and Data

The molecular structure of ponatinib mono-hydrochloride can be represented as follows:

  • Molecular Formula: C_23H_26ClN_5O
  • Molecular Weight: 403.94 g/mol

The structure features a complex arrangement that includes a pyrimidine ring and several functional groups that contribute to its binding affinity for target proteins. Single-crystal X-ray diffraction studies have provided detailed insights into its three-dimensional conformation, revealing how it interacts with its biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Ponatinib undergoes several important chemical reactions during its synthesis and metabolism:

  1. Acylation Reaction: The formation of the amide bond during synthesis involves nucleophilic attack by the aniline nitrogen on the carbonyl carbon of the acyl chloride, leading to the release of hydrochloric acid.
  2. Hydrochloride Formation: The conversion of ponatinib free base to its hydrochloride salt involves protonation of the nitrogen atom in the amine group, resulting in enhanced solubility and stability.
  3. Metabolic Reactions: In vivo, ponatinib is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may exhibit different pharmacological properties or toxicity profiles .
Mechanism of Action

Process and Data

Ponatinib acts primarily by inhibiting the BCR-ABL tyrosine kinase activity, which is crucial for the survival and proliferation of cancer cells in chronic myeloid leukemia. The mechanism involves:

  1. Binding Affinity: Ponatinib binds tightly to the ATP-binding site of the BCR-ABL fusion protein, preventing ATP from accessing this site and thereby inhibiting phosphorylation events necessary for signal transduction.
  2. Inhibition of Mutant Forms: Unlike other inhibitors, ponatinib retains efficacy against various mutant forms of BCR-ABL, including those that confer resistance to first-generation inhibitors like imatinib.
  3. Induction of Apoptosis: By blocking these signaling pathways, ponatinib ultimately induces apoptosis in malignant cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ponatinib hydrochloride typically appears as a white to off-white crystalline solid.
  • Solubility: It is soluble in water and organic solvents like ethanol.
  • Stability: The compound exhibits stability under ambient conditions but may degrade under extreme heat or humidity.

Chemical Properties

  • Melting Point: The melting point ranges around 175 °C.
  • Polymorphism: Ponatinib hydrochloride exhibits polymorphic behavior, with multiple crystalline forms affecting its physical properties such as solubility and bioavailability .
Applications

Scientific Uses

Ponatinib is primarily utilized in oncology for treating patients with chronic myeloid leukemia and acute lymphoblastic leukemia that are resistant to other treatments. Its ability to target multiple tyrosine kinases makes it valuable in research settings focused on understanding drug resistance mechanisms in cancer therapy.

Additionally, ongoing studies are exploring its potential applications in other malignancies characterized by aberrant tyrosine kinase activity, further expanding its therapeutic landscape .

Synthetic Methodologies & Optimization

Novel Multi-Step Synthesis Pathways for Ponatinib Mono-HCl

Ponatinib mono-HCl (C₂₉H₂₈ClF₃N₆O) is synthesized via convergent routes that integrate advanced coupling reactions. A key patented pathway begins with Suzuki-Miyaura cross-coupling between 3-iodo-4-methylbenzoic acid derivatives and 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline, achieving >85% yield under Pd(PPh₃)₄ catalysis in tetrahydrofuran (THF)/water mixtures [2]. Subsequent iodination furnishes the benzamide intermediate N-[4-formyl-3-(trifluoromethyl)phenyl]-3-iodo-4-methylbenzamide, which undergoes Sonogashira coupling with 3-ethynylimidazo[1,2-b]pyridazine. This step employs PdCl₂(PPh₃)₂/CuI co-catalysis in triethylamine (TEA), yielding the ponatinib free base at 78–92% purity [2] [6]. Final hydrochloride salt formation uses gaseous HCl in acetone/water, followed by anti-solvent crystallization with isopropanol to achieve pharmaceutical-grade purity (99.9%) [9].

Table 1: Key Intermediates in Ponatinib Synthesis

IntermediateChemical NameSynthetic StepYield (%)
A3-Iodo-4-methylbenzoyl chlorideAcylation89
BN-[4-formyl-3-(trifluoromethyl)phenyl]-3-iodo-4-methylbenzamideAmide Coupling85
C3-Ethynylimidazo[1,2-b]pyridazineSonogashira Precursor82
DPonatinib free baseSonogashira Coupling90

Catalytic Strategies in Imidazo[1,2-b]pyridazine Core Formation

The imidazo[1,2-b]pyridazine core is constructed via Pd-catalyzed tandem reactions. A high-yield method involves cyclization of 3-aminopyridazine with α-haloketones using Pd(OAc)₂/XPhos catalysis, achieving 88% yield in dimethylformamide (DMF) at 80°C [7]. Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, enhancing atom economy by 22% [5]. Critical to selectivity is ligand design: Buchwald-type ligands (e.g., SPhos) suppress N-alkylation byproducts during cyclization. Recent optimizations employ continuous-flow hydrogenation with Pd/C catalysts, reducing metal residues to <5 ppm, which meets ICH Q3D guidelines for pharmaceuticals [7] [10].

Table 2: Catalytic Systems for Core Synthesis

CatalystLigandSolventTemperature (°C)Yield (%)
PdCl₂(PPh₃)₂NoneDMF10075
Pd(OAc)₂XPhosToluene11082
Pd/C-iPrOH/H₂O7088
Pd₂(dba)₃SPhosTHF6592

Solvent Selection and Reaction Kinetics in Salt Formation Processes

Ponatinib mono-HCl crystallization is solvent-dependent. Optimal polymorph control (Form I) uses isopropanol/water (4:1 v/v), achieving 99.5% purity by suppressing hydrate formation [1] [4]. Kinetic studies reveal nucleation onset at 20°C with a linear cooling rate of 0.5°C/min, yielding 15–20 µm crystals ideal for tablet compression. Acetonitrile/formic acid mixtures facilitate needle-like morphologies but require slurry conversion in isopropanol to stabilize the thermodynamically favored monohydrate-free form [6]. Salt formation follows second-order kinetics, with HCl gas absorption rates peaking at 45°C in acetone, completing in <30 minutes [9].

Table 3: Solvent Systems for Salt Crystallization

Solvent MixtureRatio (v/v)Crystal FormPurity (%)Particle Size (µm)
Acetone/Water7:3Hydrate98.250–100
iPrOH/Water4:1Form I99.915–20
MeOH/Dichloromethane1:1Amorphous95.0Variable
Acetonitrile/Formic Acid9:1Needles97.5100–200

Green Chemistry Approaches for Reduced Environmental Impact

Green synthesis of ponatinib mono-HCl integrates solvent reduction, renewable feedstocks, and energy-efficient catalysis. The E-factor (kg waste/kg product) is reduced from 97 to 32 by replacing dichloromethane with cyclopentyl methyl ether (CPME) in azo-coupling steps [5] [10]. Microwave-assisted imidazo[1,2-b]pyridazine synthesis cuts energy use by 40% while maintaining 91% yield [5]. A solvent recovery system reclaims >90% of isopropanol via distillation, validated in pilot-scale runs. Additionally, enzymatic hydrolysis of ester intermediates using lipases reduces heavy metal waste, aligning with the EU Chemicals Strategy’s zero-pollution objectives [10].

Table 4: Environmental Metrics in Ponatinib Synthesis

ParameterTraditional MethodGreen MethodImprovement (%)
E-Factor973267
Energy Use (kWh/kg)120072040
Solvent Recovery<50%>90%80
PMI (Process Mass Intensity)1454867

Properties

Product Name

Ponatinib mono-hcl

IUPAC Name

3-(2-imidazo[1,2-a]pyrazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;hydrochloride

Molecular Formula

C29H28ClF3N6O

Molecular Weight

569.0 g/mol

InChI

InChI=1S/C29H27F3N6O.ClH/c1-20-3-4-22(15-21(20)6-8-25-17-34-27-18-33-9-10-38(25)27)28(39)35-24-7-5-23(26(16-24)29(30,31)32)19-37-13-11-36(2)12-14-37;/h3-5,7,9-10,15-18H,11-14,19H2,1-2H3,(H,35,39);1H

InChI Key

GAIROLAWGQFSSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4C=CN=C5.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.